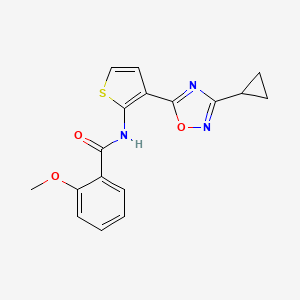

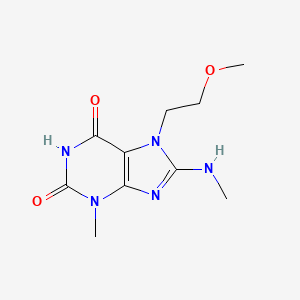

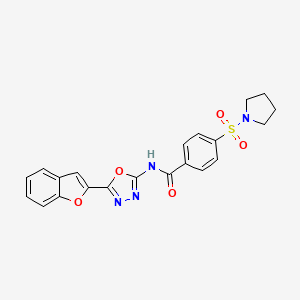

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders.

科学的研究の応用

Antimicrobial and Antifungal Activity

Compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide have been synthesized and assessed for their potential in treating microbial diseases. Studies reveal that thiazole derivatives exhibit significant antibacterial and antifungal activities. These compounds are particularly effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The promising outcomes suggest these derivatives could be valuable in the development of new therapeutic agents for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Research on similar chemical structures has also explored their use as chemotherapeutic agents. Oxadiazole derivatives, for example, have been synthesized and tested for their anticancer activities. These studies found that certain compounds exhibit significant inhibitory effects against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Notably, compounds containing 1,3,4-oxadiazole and benzothiazole moieties have shown to possess higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria, alongside notable antiproliferative activity against cancer cell lines. This indicates a potential for these compounds to be developed into effective anticancer drugs (Kaya et al., 2017).

Molecular Interactions and Structural Analysis

The molecular structure and intermolecular interactions of compounds containing the methoxybenzamide group have been extensively studied. For instance, the crystal structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding how these compounds interact at the molecular level, potentially aiding in the design of more effective therapeutic agents (Karabulut et al., 2014).

Enzymatic Activity Modulation

The effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activity of transferase enzymes have also been explored. These compounds have demonstrated the ability to modulate the activities of enzymes such as GOT, GPT, and γ-GT, which are critical in various biochemical pathways. Such findings open the door to potential therapeutic applications where modulation of enzyme activity is desired (Tomi, Al-qaisi, & Al-Qaisi, 2010).

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

1,2,4-oxadiazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen bonding . This is due to the electronegativities of nitrogen and oxygen in the oxadiazole ring, where nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

For instance, they have been involved in pathways related to cancer therapy when acting as inhibitors of human carbonic anhydrase .

Result of Action

Based on the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential anti-cancer, anti-aging, antimicrobial effects, among others .

特性

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNQKZIAFCSXGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)

![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)

![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)